6'-Hydroxy N-Desisopropyl Delavirdine
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Overview
Description
6’-Hydroxy N-Desisopropyl Delavirdine is a metabolite of Delavirdine, a bisheteroarylpiperazine reverse transcriptase inhibitor used in the treatment of HIV-1 infection . This compound is primarily used in scientific research to understand the metabolic pathways and mechanisms of action of Delavirdine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxy N-Desisopropyl Delavirdine involves the hydroxylation of N-Desisopropyl Delavirdine. The reaction typically requires specific catalysts and controlled conditions to ensure the selective hydroxylation at the 6’ position .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6’-Hydroxy N-Desisopropyl Delavirdine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl group, potentially altering the compound’s activity.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further hydroxylated metabolites, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6’-Hydroxy N-Desisopropyl Delavirdine is used extensively in scientific research, particularly in the following areas:
Chemistry: To study the metabolic pathways and chemical properties of Delavirdine and its metabolites.
Biology: To understand the biological activity and interactions of Delavirdine metabolites with various enzymes and receptors.
Medicine: To investigate the pharmacokinetics and pharmacodynamics of Delavirdine and its metabolites in the treatment of HIV-1 infection.
Industry: To develop and optimize synthetic routes for the production of Delavirdine and its derivatives.
Mechanism of Action
6’-Hydroxy N-Desisopropyl Delavirdine exerts its effects by interacting with the reverse transcriptase enzyme of HIV-1. It binds directly to the enzyme, disrupting its catalytic site and inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities . This inhibition prevents the replication of the viral genome, thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
Similar Compounds
Delavirdine: The parent compound, a potent reverse transcriptase inhibitor.
N-Desisopropyl Delavirdine: A metabolite of Delavirdine, lacking the isopropyl group.
6’-O-Sulfate N-Desisopropyl Delavirdine: Another metabolite with a sulfate group at the 6’ position.
Uniqueness
6’-Hydroxy N-Desisopropyl Delavirdine is unique due to its specific hydroxylation at the 6’ position, which may confer distinct chemical and biological properties compared to other metabolites. This unique modification allows researchers to study the specific interactions and effects of this metabolite in various biological systems .
Properties
CAS No. |
188780-41-8 |
---|---|
Molecular Formula |
C₁₉H₂₂N₆O₄S |
Molecular Weight |
430.48 |
Synonyms |
N-[2-[[4-(3-Amino-1,6-dihydro-6-oxo-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide; 1-(3-Amino-1,6-dihydro-6-oxo-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine |
Origin of Product |
United States |
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